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Compound of Interest

Compound Name: 2-Indanol

Cat. No.: B118314

Introduction

2-Indanol, a bicyclic alcohol, serves as a valuable building block in the synthesis of various
pharmaceutical agents and fine chemicals. A thorough understanding of its spectroscopic
characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and
drug development to ensure structural integrity and purity. This technical guide provides a
comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-Indanol, complete with detailed experimental protocols and
visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and MS analyses of 2-Indanol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCIs, Frequency: 90 MHz
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.26-7.12 m - 4 Ar-H
4,71 - 4.58 m - 1 H-2
3.19 dd 16.2,5.8 2 H-1a, H-3a
2.87 dd 16.2,2.9 2 H-1b, H-3b
2.05 S - 1 OH

dd = doublet of doublets, m = multiplet, s = singlet

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs, Frequency: 22.5 MHz

Chemical Shift (6) ppm

Carbon Assignment

140.9 C-3a, C-7a
126.7 C-5,C-6
124.7 C-4,C-7
73.1 C-2
42.1 C-1,C-3
Infrared (IR) Spectroscopy
Technique: KBr Pellet
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Wavenumber (cm~—?) Transmittance (%) Assignment
3242 31 O-H stretch (alcohol)
3065 74 C-H stretch (aromatic)
3021 77 C-H stretch (aromatic)
2932 64 C-H stretch (aliphatic)
2872 73 C-H stretch (aliphatic)
1479 52 C=C stretch (aromatic)
1462 53 C=C stretch (aromatic)
1344 64 C-O stretch / O-H bend
1084 43 C-O stretch (secondary
alcohol)
241 A1 C-H out-of-plane bend (ortho-

disubstituted benzene)

Mass Spectrometry (MS)

lonization Method: Electron lonization (El), 70 eV
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miz Relative Intensity (%) Assighment

134 45 [M]* (Molecular lon)
116 100 [M - H20]*

115 80 [M - H20 - H]*

91 55 [C7H7]* (Tropylium ion)
89 15

77 10 [CeHs]* (Phenyl cation)
65 10 [CsHs]*+

63 10

51 10

39 10

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Indanol (approximately 10-20 mg) was dissolved in 0.6-0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
The solution was transferred to a 5 mm NMR tube. Both *H and 13C NMR spectra were
recorded on a 90 MHz spectrometer. For tH NMR, 16 scans were accumulated with a
relaxation delay of 1 second. For 33C NMR, a proton-decoupled spectrum was acquired with
1024 scans and a relaxation delay of 2 seconds. The chemical shifts are reported in parts per
million (ppm) relative to TMS (& = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet technique. A small
amount of 2-Indanol (1-2 mg) was finely ground with approximately 100 mg of dry KBr powder
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in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet
using a hydraulic press. The spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1. A background spectrum of a pure KBr pellet was
acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (EI) source. A dilute solution of 2-Indanol in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The sample
was vaporized and separated on a capillary column before entering the mass spectrometer.
The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z)
range of 35-500 amu.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of 2-Indanol.
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Sample Preparation

2-Indanol Sample

Dissolution in KBr Pellet Dilution in
Deuterated Solvent (NMR) Preparation (IR) Volatile Solvent (MS)

Data Acquisition

NMR Spectrometer FTIR Spectrometer

Data Analysis & I$terpretation

A 4
1H & 3C NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shift, Multiplicity, P (m/z Values,
. (Absorption Bands) . 2
Coupling Constants) Relative Intensities)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

General workflow for the spectroscopic analysis of 2-Indanol.
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Proposed mass spectrometry fragmentation pathway of 2-Indanol.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Indanol: A Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118314#spectroscopic-data-of-2-indanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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